tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate” is a chemical compound with the CAS Number: 1467060-28-1 . It is a pale-yellow to yellow-brown sticky oil to semi-solid substance . It is also an intermediate of Niraparib, a novel oral poly (ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors .
Molecular Structure Analysis
The molecular weight of “this compound” is 326.23 . The InChI code is 1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3/t13-/m1/s1 .Physical and Chemical Properties Analysis
The physical form of “this compound” is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 326.23 . The storage temperature is 2-8°C .Scientific Research Applications
Synthesis and Structural Analysis
- tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate has been utilized in the synthesis of various chemical compounds. For instance, it played a role in the synthesis of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, which was characterized spectroscopically and confirmed by X-ray diffraction studies (Naveen et al., 2007).
Asymmetric Synthesis
- The compound is significant in enantioselective synthesis. A notable example is its role in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, achieving high yields and enantiomeric excess (Chung et al., 2005).
Molecular Docking and Antithrombin Activity
- Enantiomerically pure derivatives of this compound have been synthesized and modified for potential thrombin inhibition, as evidenced by comprehensive molecular docking studies (Ayan et al., 2013).
Antilipidemic Agent Synthesis
- Another application involves the synthesis of optically active carboxylic acids, which were prepared using this compound. The resulting acids showed potential as antilipidemic agents, displaying triglyceride and cholesterol lowering effects (Ohno et al., 1999).
Coupling Reactions in Organic Synthesis
- It has been used in palladium-catalyzed coupling reactions with arylboronic acids, producing a series of tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, demonstrating its versatility in organic synthesis (Wustrow & Wise, 1991).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17-10-4-5-13(17)11-6-8-12(16)9-7-11/h6-9,13H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZDPUQUIZKCNOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80695913 | |
Record name | tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943750-38-7 | |
Record name | tert-Butyl 2-(4-bromophenyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80695913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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